(S)-Spiro[2.5]octane-1-carboxamide
Description
(S)-Spiro[2.5]octane-1-carboxamide is a chiral spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring is fused to a cyclopropane moiety via a single spiro carbon atom. The carboxamide functional group at position 1 and the stereochemical (S)-configuration contribute to its unique physicochemical and biological properties. Its CAS registry number (680618-97-7) and commercial availability from specialized suppliers underscore its relevance in research .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2S)-spiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m1/s1 |
InChI Key |
HDQONKBOIFNIBM-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC2(CC1)C[C@@H]2C(=O)N |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a spirocyclic carboxylic acid with an amine. One common method is the catalytic amidation of the carboxylic acid using a coupling reagent such as carbodiimide or an activating agent like acyl chloride. The reaction is usually carried out under mild conditions to preserve the integrity of the spirocyclic structure .
Industrial Production Methods: Industrial production of (S)-Spiro[2.5]octane-1-carboxamide may involve large-scale amidation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (S)-Spiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(S)-Spiro[2.5]octane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares (S)-Spiro[2.5]octane-1-carboxamide with analogs in terms of structure , synthetic accessibility , and functional group modifications .
Spiro[2.5]octane Derivatives with Heteroatoms
Key Findings :
- The introduction of heteroatoms (O, N) alters electronic properties and solubility. For example, the 6-oxa analog (C₁₀H₁₅NO₂) is more polar than the parent compound, while the 6-aza derivative (C₁₀H₁₆N₂O) introduces basicity .
- Heteroatom-containing spirocycles are often synthesized via ring-opening or cycloaddition reactions, as seen in patents for Spiro[2.5]octane-5,7-dione intermediates .
Substituent Variations on the Carboxamide Group
Key Findings :
- Substituents like cyclopropyl or methyl groups enhance lipophilicity, as seen in N-cyclopropyl-N-methyl derivatives (C₁₂H₂₀N₂O), which may improve metabolic stability .
- The amino-oxoethyl side chain in N-(2-amino-2-oxoethyl)- analogs (C₁₁H₁₈N₂O₂) introduces hydrogen-bonding capacity, critical for target engagement in enzyme inhibitors .
Enantiomeric Comparisons
Key Findings :
- Enantiomers like (S) and (R) configurations can exhibit markedly different pharmacological profiles. For instance, the (S)-enantiomer may show higher affinity for certain receptors due to spatial compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
